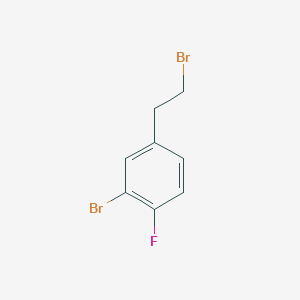

2-Bromo-4-(2-bromoethyl)-1-fluorobenzene

Description

Contextualization of Halogenated Benzene (B151609) Derivatives in Organic Synthesis

Halogenated benzene derivatives are a cornerstone of modern organic synthesis. The presence of one or more halogen atoms on the benzene ring imparts unique reactivity, allowing for a wide array of chemical transformations. evitachem.com These compounds serve as key precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The carbon-halogen bond can be selectively activated to form carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The nature and position of the halogen substituents, along with other functional groups on the aromatic ring, significantly influence the molecule's electronic properties and reactivity. For instance, fluorine substitution can enhance metabolic stability and binding affinity in drug candidates, while bromine and iodine are excellent leaving groups in cross-coupling reactions. The strategic placement of different halogens on a single benzene ring allows for sequential and site-selective functionalization, providing a powerful tool for the construction of complex molecules.

Academic and Research Significance of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene as a Synthetic Synthon

This compound is a polyhalogenated aromatic compound with the chemical formula C₈H₇Br₂F. Its molecular structure features a benzene ring substituted with a fluorine atom, a bromine atom, and a 2-bromoethyl group. This combination of reactive sites makes it a valuable synthetic synthon, or building block, in organic chemistry.

The academic and research significance of this compound lies in its potential to serve as a versatile intermediate for the synthesis of more complex molecules. The presence of two different types of carbon-bromine bonds (one aromatic and one aliphatic) and a carbon-fluorine bond allows for orthogonal chemical modifications. The bromoethyl group can participate in nucleophilic substitution reactions, while the aromatic bromine atom is amenable to a variety of cross-coupling reactions. The fluorine atom can influence the reactivity of the aromatic ring and can be a desirable feature in the final target molecule, particularly in medicinal chemistry and materials science. evitachem.com

Below is a data table summarizing some of the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₇Br₂F |

| Molecular Weight | 297.95 g/mol |

| CAS Number | 1036402-29-5 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Note: Experimental physical properties for this specific compound are not widely reported in publicly available literature.

Overview of Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be in a nascent stage. While it is commercially available from various chemical suppliers, indicating its potential use in synthesis, there is a notable absence of dedicated research articles or patents that extensively detail its applications. The existing information primarily highlights its potential as a building block in medicinal chemistry and materials science without providing specific examples of its utilization. evitachem.com

A significant gap in the current body of knowledge is the lack of published studies demonstrating the specific synthetic utility of this compound. There is a need for research to explore its reactivity in various chemical transformations and to showcase its application in the synthesis of novel bioactive molecules or functional materials. Investigating the selective functionalization of its different reactive sites would be a valuable contribution to the field of organic synthesis.

Scope and Objectives of Research on this compound

Future research on this compound should aim to elucidate its full potential as a synthetic intermediate. The primary objectives of such research would be to:

Develop and optimize synthetic routes to this compound.

Investigate the chemoselectivity of its reactions, focusing on the differential reactivity of the aromatic bromine, the aliphatic bromine, and the influence of the fluorine substituent.

Explore its application in the synthesis of novel compounds with potential applications in medicinal chemistry, such as enzyme inhibitors or receptor ligands, and in materials science, for example, as a precursor to organic light-emitting diodes (OLEDs) or liquid crystals.

Characterize the physicochemical properties of the compound and its derivatives to establish structure-activity relationships.

By addressing these objectives, the scientific community can unlock the synthetic potential of this versatile building block and expand the toolbox available to organic chemists for the construction of complex and valuable molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7Br2F |

|---|---|

Molecular Weight |

281.95 g/mol |

IUPAC Name |

2-bromo-4-(2-bromoethyl)-1-fluorobenzene |

InChI |

InChI=1S/C8H7Br2F/c9-4-3-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 |

InChI Key |

YKNXTWVEYLNQPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CCBr)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Design for 2 Bromo 4 2 Bromoethyl 1 Fluorobenzene

Retrosynthetic Analysis of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com This process involves breaking bonds (disconnections) and converting functional groups to identify potential synthetic pathways.

For this compound, several logical disconnections can be proposed to identify potential starting materials. The primary bonds to consider for disconnection are the carbon-bromine (C-Br) bonds on the aromatic ring and the side chain, as well as the carbon-carbon (C-C) bond connecting the ethyl group to the ring.

Disconnection of the Ring Bromine (C-Br): This is a common disconnection corresponding to an electrophilic aromatic substitution (EAS) reaction. libretexts.orglibretexts.org This disconnection suggests that the target molecule could be synthesized from 4-(2-bromoethyl)-1-fluorobenzene . This precursor already contains the fluoro and bromoethyl groups in the correct para relationship.

Disconnection of the Side-Chain Bromine (C-Br): This disconnection points to a side-chain functionalization reaction, such as the radical bromination of a benzylic carbon. libretexts.org This suggests 2-bromo-4-ethyl-1-fluorobenzene (B1611987) as a key precursor.

Disconnection of the Ethyl Group (C-C): This disconnection relates to a Friedel-Crafts type reaction. This approach would involve attaching the two-carbon side chain to a pre-brominated and fluorinated benzene (B151609) ring, such as 1,3-dibromo-4-fluorobenzene or 2-bromo-1-fluorobenzene .

These disconnections lead to a set of potential precursor architectures, summarized in the table below.

| Disconnection Strategy | Precursor Molecule | Corresponding Forward Reaction |

| Ring Bromination | 4-(2-bromoethyl)-1-fluorobenzene | Electrophilic Aromatic Bromination |

| Side-Chain Bromination | 2-bromo-4-ethyl-1-fluorobenzene | Free Radical Bromination (e.g., with NBS) |

| Side-Chain Formation | 1,3-dibromo-4-fluorobenzene | Friedel-Crafts Acylation/Alkylation followed by reduction/bromination |

The success of any synthetic route hinges on controlling regioselectivity (where substituents add) and chemoselectivity (which functional group reacts). In synthesizing a polysubstituted benzene, the order in which substituents are introduced is critical. libretexts.org

Directing Effects of Substituents: The substituents involved (F, Br, ethyl) are all ortho-, para-directors for electrophilic aromatic substitution. However, fluorine is a weakly activating (or deactivating, depending on the reaction) ortho-, para-director, while bromine is a deactivating ortho-, para-director, and an ethyl group is an activating ortho-, para-director.

Route 1 (Starting from 4-ethyl-1-fluorobenzene): If one were to brominate 4-ethyl-1-fluorobenzene, the activating ethyl group and the fluorine atom would direct the incoming electrophile (Br+) to positions 2 and 3. The desired product requires bromination at the 2-position, which is ortho to the fluorine and meta to the ethyl group. Achieving high selectivity for this position over the more activated 3-position (ortho to the ethyl group) would be challenging and require carefully controlled reaction conditions.

Route 2 (Starting from 4-(2-bromoethyl)-1-fluorobenzene): A more regiochemically controlled approach involves the bromination of 4-(2-bromoethyl)-1-fluorobenzene. evitachem.com In this precursor, the fluorine atom at position 1 directs the incoming bromine to the ortho position (position 2). The bromoethyl group at position 4 is a deactivating group, which further favors substitution at the position activated by the fluorine atom.

Chemoselectivity: A key chemoselective challenge involves the introduction of the bromoethyl side chain. If a precursor like 2-bromo-4-ethyl-1-fluorobenzene is used, the subsequent bromination must selectively occur on the side chain without further substitution on the aromatic ring. Free radical conditions, using reagents like N-bromosuccinimide (NBS), are specifically designed for benzylic bromination and avoid electrophilic attack on the ring. libretexts.orglibretexts.org

Classical Synthetic Routes to this compound

Based on the retrosynthetic analysis, several classical synthetic pathways can be devised. These routes typically involve a sequence of fundamental organic reactions.

Electrophilic aromatic substitution (EAS) is the cornerstone for functionalizing the benzene ring. masterorganicchemistry.com

Bromination: This reaction is typically achieved by treating the aromatic substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). libretexts.org The catalyst polarizes the Br-Br bond, creating a strong electrophile (Br+) that attacks the electron-rich aromatic ring. The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity. libretexts.org For the synthesis of the target molecule, this step would be applied to a precursor like 4-(2-bromoethyl)-1-fluorobenzene, where the fluorine atom directs the bromination to the desired position. evitachem.com

Fluorination: Direct fluorination of aromatic rings is often too reactive and difficult to control. A more common and reliable method is the Schiemann reaction . This procedure involves the diazotization of an arylamine with nitrous acid, followed by thermal decomposition of the resulting diazonium hexafluorophosphate (B91526) or tetrafluoroborate (B81430) salt to yield the aryl fluoride. orgsyn.org While not the most direct route for the target molecule, it represents a viable strategy if starting from an aniline-based precursor.

Attaching the bromoethyl side chain can be accomplished through several methods after the aromatic core is appropriately substituted.

Radical Pathways: The most common radical-based method for introducing a bromine atom onto an alkyl side chain is benzylic bromination . This reaction is highly specific to the carbon atom directly attached to the aromatic ring (the benzylic position). It is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). libretexts.org This pathway is ideal for converting a precursor such as 2-bromo-4-ethyl-1-fluorobenzene into the final product. The reaction proceeds via a radical chain mechanism, and the stability of the intermediate benzylic radical ensures the high selectivity of this transformation. libretexts.org

Ionic Pathways: An ionic approach would typically involve a nucleophilic substitution reaction. For instance, a precursor alcohol, 2-(3-bromo-4-fluorophenyl)ethanol, could be converted to the target bromoethyl compound. This transformation can be achieved using reagents like phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The alcohol precursor itself could be synthesized via the reduction of a corresponding carboxylic acid or through a Grignard reaction.

A complete synthesis requires the logical assembly of these individual reactions, starting from simple, readily available chemicals. libretexts.org A plausible multi-step synthesis is outlined below, prioritizing regiochemical control.

Proposed Synthetic Route:

Friedel-Crafts Acylation of Fluorobenzene (B45895): The synthesis could begin with fluorobenzene. Reaction with bromoacetyl chloride (BrCOCH₂Cl) under Friedel-Crafts conditions (e.g., AlCl₃ catalyst) would predominantly install the bromoacetyl group at the para position due to the directing effect of fluorine and for steric reasons, yielding 2-bromo-1-(4-fluorophenyl)ethan-1-one. nih.gov

Reduction of the Ketone: The carbonyl group of the resulting acetophenone (B1666503) derivative can be reduced to a methylene (B1212753) group (-CH₂-). A common method for this is the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and HCl). This step would produce 1-(2-bromoethyl)-4-fluorobenzene.

Electrophilic Bromination of the Ring: The final step would be the selective bromination of the aromatic ring. In 1-(2-bromoethyl)-4-fluorobenzene, the fluorine atom is an ortho-, para-director. The bromoethyl group is deactivating. Therefore, bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃) is expected to occur at the 2-position (ortho to the fluorine), yielding the final product, This compound . evitachem.com

This sequence illustrates how a combination of classic reactions can be strategically employed to build the target molecule, with each step carefully chosen to set up the correct substitution pattern for the next.

Modern Catalytic Approaches for the Synthesis of this compound

The synthesis of polyfunctionalized aromatic compounds such as this compound requires precise control over regioselectivity and functional group tolerance. Modern catalytic methods offer sophisticated tools to achieve these goals, moving beyond classical synthetic routes. These approaches often provide higher yields, milder reaction conditions, and access to molecular complexity that is difficult to obtain through traditional means.

Transition Metal-Catalyzed Cross-Coupling Strategies (e.g., Negishi, Suzuki, Heck, Sonogashira)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. thermofisher.com For a target molecule like this compound, these strategies could be employed to construct the carbon skeleton by coupling simpler precursors.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org A potential route to the target compound could involve the Negishi coupling of a (4-bromo-2-fluorophenyl)zinc halide with a 1,2-dihaloethane derivative to install the ethyl group, followed by a selective bromination of the side chain. The reaction's tolerance for a variety of functional groups makes it a powerful tool. wikipedia.orgorgsyn.org

Suzuki Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is widely used due to the stability and low toxicity of the boron reagents. wikipedia.org A plausible strategy would be the coupling of a (4-bromo-2-fluorophenyl)boronic acid with a vinyl halide, followed by hydrobromination of the resulting styrene (B11656) derivative. The reactivity in Suzuki couplings is often influenced by the nature of the halide, with reactivity typically following the trend I > OTf > Br >> Cl. wikipedia.org Studies on fluorohalobenzenes have demonstrated the feasibility of selective couplings. researchgate.netugr.esmdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.org To synthesize the target structure, one could envision a Heck reaction between 1,4-dibromo-2-fluorobenzene (B72686) and ethylene (B1197577) to form 4-bromo-2-fluorostyrene. Subsequent reduction and bromination of the ethyl side-chain would yield the final product. The choice of catalyst, ligands, and base is crucial for achieving high yields and stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.netorganic-chemistry.org A synthetic route could involve the Sonogashira coupling of 1,4-dibromo-2-fluorobenzene with an appropriately protected acetylene (B1199291) derivative. The resulting alkyne would then need to be reduced to the corresponding alkane and subsequently brominated to form the 2-bromoethyl group. This multi-step approach highlights the versatility of cross-coupling in building complex molecular frameworks. soton.ac.ukrsc.org

| Reaction | Aryl/Vinyl Halide Precursor | Coupling Partner | Catalyst System (Typical) | Key Transformation Step |

|---|---|---|---|---|

| Negishi | 1,4-Dibromo-2-fluorobenzene | Organozinc reagent (e.g., ethylzinc (B8376479) halide) | Pd(PPh₃)₄ or Ni(dppe)Cl₂ | Formation of C(sp²)-C(sp³) bond |

| Suzuki | 1,4-Dibromo-2-fluorobenzene | Vinylboronic acid or ester | Pd(OAc)₂ with phosphine (B1218219) ligand (e.g., SPhos) | Formation of C(sp²)-C(sp²) bond (styrene synthesis) |

| Heck | 1,4-Dibromo-2-fluorobenzene | Ethylene | Pd(OAc)₂ or PdCl₂ with PPh₃ | Vinylation of the aryl halide |

| Sonogashira | 1,4-Dibromo-2-fluorobenzene | Terminal alkyne (e.g., trimethylsilylacetylene) | PdCl₂(PPh₃)₂ / CuI / Amine base | Alkynylation of the aryl halide |

C-H Activation Methodologies for Direct Functionalization

Direct C-H activation is an increasingly powerful strategy that avoids the need for pre-functionalized starting materials, thus improving atom economy. pkusz.edu.cn In the context of synthesizing this compound, a C-H activation approach could theoretically be used to directly install the bromoethyl group onto a 1-bromo-3-fluorobenzene (B1666201) scaffold.

This transformation would likely require a directing group to control the regioselectivity of the C-H activation step. Palladium, rhodium, and iridium catalysts are commonly used for such transformations. univ-rennes.fr For example, a suitable directing group could be temporarily installed on the fluorobenzene ring to direct the catalyst to the desired C-H bond at the 4-position for subsequent coupling with a bromoethylating agent. While challenging due to the presence of multiple C-H bonds, advances in ligand design are continually improving the selectivity of these reactions. nih.gov Research has shown that palladium catalysts can favor arylation adjacent to fluorine atoms, which could be a key consideration in designing a synthetic route for this specific molecule. univ-rennes.fr

Photocatalytic and Electrocatalytic Pathways for Bromination

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional bromination methods, which often rely on hazardous reagents like elemental bromine. rsc.org These modern techniques can provide high selectivity under mild conditions.

Photocatalytic Bromination: Visible-light photoredox catalysis can be used to generate bromine radicals from less reactive sources, such as hydrogen bromide or bromide salts, using oxygen as a terminal oxidant. rsc.org For the synthesis of the target compound, a precursor like 4-(2-bromoethyl)-1-fluorobenzene could be selectively brominated at the 2-position. The regioselectivity would be governed by the electronic properties of the aromatic ring and the steric environment. Organic dyes or metal complexes (e.g., iridium or ruthenium) can serve as photocatalysts. mdpi.comamazonaws.com

Electrocatalytic Bromination: Electrochemical methods can also be employed for the bromination of aromatic compounds. By applying an electrical potential, bromide ions can be oxidized to an electrophilic bromine species in situ. This method allows for precise control over the amount of brominating agent generated, potentially reducing the formation of polybrominated byproducts. The choice of solvent and supporting electrolyte is critical for optimizing the reaction's efficiency and selectivity.

Optimization and Process Intensification in the Synthesis of this compound

Optimizing the synthesis of a complex molecule like this compound is crucial for achieving high yields, purity, and cost-effectiveness, especially on an industrial scale. This involves a systematic study of reaction parameters and the rational design of catalysts and ligands.

Reaction Condition Screening: Temperature, Pressure, Solvent Effects

The screening of reaction conditions is a fundamental step in process optimization. For the transition metal-catalyzed reactions discussed, several parameters are critical.

Temperature: Temperature can significantly affect reaction rates and selectivity. For instance, in Suzuki couplings of fluorinated aryl bromides, higher temperatures may be required to achieve reasonable conversion, but can also lead to side reactions like dehalogenation. mdpi.com

Pressure: In reactions involving gaseous reagents, such as the Heck reaction with ethylene, pressure is a key variable to control the concentration of the gas in the liquid phase, thereby influencing the reaction rate.

Solvent: The choice of solvent can impact catalyst solubility, stability, and reactivity. For example, in Suzuki reactions, solvent systems often consist of an organic solvent (like toluene (B28343) or dioxane) and an aqueous phase for the base, and the choice can influence the efficiency of the transmetalation step. wikipedia.org

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently screen these parameters and identify the optimal conditions.

| Synthetic Step (Example) | Parameter | General Effect on Reaction Outcome | Typical Range for Screening |

|---|---|---|---|

| Suzuki Coupling | Temperature | Affects reaction rate and catalyst stability. Higher temps can increase yield but also decomposition. | 70 - 120 °C |

| Solvent | Influences solubility of reactants and catalyst, and the rate of transmetalation. | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | |

| Base | Crucial for the catalytic cycle, affecting the activation of the organoboron species. | K₂CO₃, Cs₂CO₃, K₃PO₄ | |

| Aromatic Bromination | Temperature | Controls the rate of electrophilic substitution and can influence regioselectivity. | 0 - 50 °C |

| Catalyst | Lewis acids (e.g., FeBr₃) or zeolites can enhance the rate and selectivity of bromination. google.com | FeBr₃, AlCl₃, Zeolites |

Catalyst and Ligand Design for Enhanced Selectivity and Yield

The performance of transition metal catalysts is heavily dependent on the ligands coordinated to the metal center. Ligand design is a powerful tool for tuning the steric and electronic properties of the catalyst to achieve desired reactivity and selectivity. miamioh.edu

In the context of synthesizing this compound, particularly through cross-coupling reactions involving a polyhalogenated arene, ligand choice is paramount. For example, in a Suzuki or Negishi coupling of 1,4-dibromo-2-fluorobenzene, the oxidative addition step is selective. The C-Br bond is significantly more reactive than the C-F bond. Between the two C-Br bonds, electronic and steric effects come into play. The C-Br bond ortho to the fluorine is sterically more hindered and electronically influenced by the electron-withdrawing fluorine atom.

Steric Effects: Bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the oxidative addition of sterically hindered aryl halides and accelerate the reductive elimination step, leading to higher turnover numbers. researchgate.net

Electronic Effects: Electron-rich ligands can increase the electron density on the metal center, facilitating oxidative addition. The choice of ligand can influence which C-Br bond on a dibrominated precursor reacts preferentially. nih.gov

By systematically modifying the ligand structure, it is possible to fine-tune the catalyst's properties to favor the desired reaction pathway, thereby maximizing the yield of the target compound and minimizing the formation of unwanted isomers or byproducts. researchgate.netnih.gov

Kinetic Studies and Reaction Mechanism Elucidation of Key Steps

Understanding the kinetics and mechanisms of the core reactions in the synthesis of this compound is fundamental to optimizing reaction conditions and maximizing product yield. The primary steps involved are electrophilic aromatic bromination of a fluorobenzene derivative and the radical bromination of an ethyl side-chain.

Electrophilic Aromatic Bromination:

The introduction of a bromine atom onto the fluorobenzene ring is a classic example of electrophilic aromatic substitution (EAS). taylorfrancis.comlumenlearning.com The reaction typically proceeds via a two-step mechanism involving a carbocation intermediate known as an arenium ion or Wheland intermediate. libretexts.orgnih.gov

Formation of the Electrophile: A Lewis acid catalyst, such as FeBr₃, polarizes the Br₂ molecule to generate a potent electrophile (Br⁺). lumenlearning.com

Nucleophilic Attack and Formation of the Wheland Intermediate: The π-electrons of the aromatic ring attack the electrophile. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, leading to a high-energy carbocation intermediate. lumenlearning.comlibretexts.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. This step is fast. libretexts.orgmasterorganicchemistry.com

Benzylic Side-Chain Bromination:

The bromination of the ethyl group at the benzylic position (the carbon atom adjacent to the aromatic ring) typically proceeds through a free-radical chain mechanism, especially when using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN). masterorganicchemistry.comlibretexts.org

The mechanism involves three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the bromine source to form radicals. libretexts.org With NBS, trace amounts of HBr react to form a low concentration of Br₂, which is then cleaved by light or heat into two bromine radicals (Br•). masterorganicchemistry.comlibretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the ethyl group. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. gla.ac.uk This benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the bromoethyl product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction terminates when two radicals combine.

Kinetic studies have demonstrated that maintaining a low concentration of molecular bromine is crucial to favor this radical substitution pathway over competing electrophilic addition to the aromatic ring. masterorganicchemistry.com Detailed microkinetic analysis of the photochemical bromination of toluene, a related reaction, has been performed to understand the reaction rate and product distribution under various conditions. researchgate.netdntb.gov.ua

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. digitellinc.com

Traditional electrophilic and radical brominations often employ hazardous chlorinated solvents like carbon tetrachloride (CCl₄). masterorganicchemistry.com Green chemistry encourages the use of safer alternatives, including solvent-free methods or reactions in aqueous media.

Solvent-Free Reactions: Methodologies for organic brominations without any solvent have been developed, often utilizing microwave irradiation or mechanical milling to promote the reaction. rsc.orgacgpubs.orgresearchgate.net Quaternary ammonium (B1175870) tribromides have been shown to be effective brominating agents under these solvent-free conditions, offering high yields in short reaction times. acgpubs.orgresearchgate.net For instance, mechanical milling with sodium bromide and an oxidant like oxone can efficiently brominate various organic compounds without the need for a solvent. rsc.orgusc.gal

Aqueous/Greener Solvents: The use of water, ethanol (B145695), or other environmentally benign solvents is a key aspect of green chemistry. researchgate.net For electrophilic aromatic bromination, protocols using hydrobromic acid as the bromine source and hydrogen peroxide as a clean oxidant in water or ethanol have been successfully developed for activated aromatic rings. researchgate.net Similarly, indole-catalyzed brominations in heptane, a less hazardous lipophilic solvent, have been reported as an environmentally friendly pathway for producing bromoarenes. rsc.orgrsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu

Electrophilic Aromatic Substitution: Traditional EAS bromination using Br₂ has a theoretical maximum atom economy of only 50% for the bromine, as one mole of HBr is generated as a byproduct for every mole of brominated product formed. researchgate.net

Side-Chain Bromination: The use of NBS for side-chain bromination also presents atom economy challenges, as the succinimide (B58015) portion of the molecule becomes a byproduct. wordpress.com

Strategies to improve atom economy and minimize waste include:

Catalytic Systems: Developing catalytic systems that can recycle the HBr byproduct is a key goal. For example, using an oxidant like hydrogen peroxide can oxidize the bromide from HBr back to an electrophilic bromine species, allowing for a process with higher bromine atom economy. researchgate.net

Alternative Reagents: Using reagents that incorporate a higher percentage of their atoms into the final product.

Solvent and Catalyst Recycling: The use of deep eutectic solvents (DESs) in Friedel-Crafts type reactions (a related EAS reaction) allows for the potential recycling of both the solvent and the catalyst, significantly reducing waste generation. rsc.orgrsc.org

The following table provides a conceptual comparison of the atom economy for different bromination approaches.

| Reaction Type | Brominating Agent | Byproduct(s) | Theoretical Max. Atom Economy (for Bromine) | Waste Generated |

| Electrophilic Aromatic Bromination | Br₂ | HBr | 50% | High (Acidic) |

| Side-Chain Bromination | N-Bromosuccinimide (NBS) | Succinimide, HBr | Low | High (Organic) |

| Oxidative Bromination | HBr / H₂O₂ | H₂O | ~100% | Low (Water) |

This is an interactive data table. The values are illustrative and depend on the specific reaction conditions and stoichiometry.

The ultimate goal of green chemistry is to derive all chemical products from renewable resources. youtube.com The core aromatic structure of this compound is derived from benzene, which is overwhelmingly sourced from petrochemicals, a non-renewable feedstock.

While the direct synthesis of this specific compound from biomass is not currently established, the broader field of green chemistry is actively researching pathways to produce key aromatic platform chemicals from renewable sources like lignin, cellulose, and carbohydrates. rsc.org Lignin, a major component of plant biomass, is a natural polymer rich in aromatic units and represents a promising future source for compounds like benzene, toluene, and other substituted aromatics. rsc.orgacs.org

Furthermore, efforts are being made to utilize waste products as feedstocks. For instance, chemists are exploring methods to convert waste CO₂ into valuable organic chemicals using catalysts derived from repurposed solar panels, highlighting a move towards a circular economy. advancedbiofuelsusa.info The development of bio-based routes to precursors like fluorobenzene or ethylbenzene (B125841) would be a significant step towards making the synthesis of this compound more sustainable in the long term. orgsyn.orgwikipedia.orgnih.gov

Reaction Chemistry and Derivatization Studies of 2 Bromo 4 2 Bromoethyl 1 Fluorobenzene

Reactivity at the Aromatic Bromine Center of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene

The bromine atom attached to the benzene (B151609) ring is a key site for modifications, primarily through transition metal-catalyzed reactions and metal-halogen exchange. The electronic environment of the ring, influenced by the ortho-fluorine and para-bromoethyl groups, plays a crucial role in the reactivity of this position.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the aromatic bromine site. nih.govmdpi.com The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. wikipedia.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgyonedalabs.com It is widely used for the synthesis of biaryl compounds. libretexts.org For this compound, a Suzuki coupling would introduce a new aryl, vinyl, or alkyl group at the 2-position of the benzene ring. The choice of ligand is critical to ensure efficient catalytic turnover.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. wikipedia.orgorganic-chemistry.orglibretexts.org A key advantage of Stille couplings is the stability and tolerance of organostannanes to a wide variety of functional groups. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This reaction employs organozinc reagents, which are generally more reactive than their organoboron or organotin counterparts. wikipedia.orgorganic-chemistry.org This heightened reactivity allows for couplings to occur under milder conditions and can be particularly useful for less reactive aryl bromides. organic-chemistry.org The Negishi coupling is notable for its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orglibretexts.orgresearchgate.net It is a premier method for synthesizing aryl amines. wikipedia.org The reaction conditions can be tailored to accommodate a wide range of primary and secondary amines, including volatile ones. nih.gov

The following table summarizes typical conditions for these cross-coupling reactions, which would be applicable to this compound.

| Reaction | Coupling Partner | Catalyst (Typical) | Ligand (Typical) | Base (Typical) | Solvent (Typical) |

| Suzuki | R-B(OH)₂ | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, DMF |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ or Pd₂(dba)₃ | PPh₃, AsPh₃ | (Often not required) | Toluene, THF, DMF |

| Negishi | R-ZnX | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃, dppf | (Often not required) | THF, DMF |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

Directed Ortho Metalation (DOM) and Lithiation Strategies for Further Functionalization

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The strategy involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-BuLi or s-BuLi. uwindsor.caharvard.edu The resulting aryllithium species can then be trapped with various electrophiles.

In this compound, both fluorine and bromine can act as DMGs. Competition experiments have established a hierarchy of directing ability, though this can be influenced by reaction conditions. baranlab.org The fluorine atom is generally a stronger DMG than bromine. nih.gov However, the position ortho to the fluorine (position 2) is already substituted with bromine. Therefore, metalation would be expected to occur ortho to the bromine atom at the C-3 position. The resulting 3-lithio-2-bromo-4-(2-bromoethyl)-1-fluorobenzene intermediate could then react with an electrophile (E+) to introduce a new substituent.

Potential DoM Functionalization Pathway:

Deprotonation: Reaction with a strong lithium amide base like LDA or an alkyllithium reagent at low temperature (-78 °C) in an ethereal solvent like THF. uwindsor.canih.gov

Electrophilic Quench: Addition of an electrophile such as an aldehyde, ketone, carbon dioxide, or a silyl (B83357) chloride to form a new C-C or C-Si bond. baranlab.org

Nucleophilic Aromatic Substitution (SNAr) Potential Adjacency to Fluorine

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed during the reaction. libretexts.org

For this compound, the potential for SNAr at the C-2 bromine is limited. The molecule lacks strong resonance-withdrawing groups ortho or para to the bromine. The fluorine atom at the C-1 position is inductively electron-withdrawing, which does increase the electrophilicity of the ring, but it is not typically sufficient to activate the adjacent bromine for SNAr under standard conditions. While fluorine itself can be an excellent leaving group in SNAr reactions (often better than Br or Cl), this is because the rate-determining step is the nucleophilic attack, which is accelerated by fluorine's high electronegativity. libretexts.orgmasterorganicchemistry.com Substitution of the bromine atom in this specific molecule by a nucleophile would likely require harsh reaction conditions, if it proceeds at all.

Reactivity of the Aliphatic Bromoethyl Moiety in this compound

The 2-bromoethyl group is an aliphatic primary alkyl halide, and its reactivity is characteristic of this functional group. It readily undergoes nucleophilic substitution and elimination reactions. bloomtechz.com

Nucleophilic Substitution Reactions (SN1/SN2) with Various Nucleophiles

The primary carbon bearing the bromine atom in the bromoethyl side chain is highly susceptible to nucleophilic attack. These reactions typically proceed via an SN2 mechanism, which involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. pressbooks.puborganic-chemistry.org The SN1 mechanism is disfavored because it would require the formation of an unstable primary carbocation. leah4sci.com A wide variety of nucleophiles can be used to displace the bromide, which is a good leaving group.

The table below provides examples of products that can be formed from the SN2 reaction of this compound with different nucleophiles.

| Nucleophile | Reagent (Example) | Product Functional Group |

| Hydroxide | NaOH | Alcohol |

| Alkoxide | NaOCH₃ | Ether |

| Cyanide | NaCN | Nitrile |

| Azide | NaN₃ | Azide |

| Thiolate | NaSH | Thiol |

| Carboxylate | RCOONa | Ester |

| Amine | NH₃, RNH₂, R₂NH | Amine |

Elimination Reactions for Olefin Formation and Cyclization

When treated with a strong, sterically hindered base, the bromoethyl group can undergo an E2 elimination reaction to form an olefin. youtube.com This reaction involves the abstraction of a proton from the carbon adjacent to the one bearing the bromine, with the simultaneous departure of the bromide leaving group. The product of this reaction would be 2-bromo-1-fluoro-4-vinylbenzene. Bulky bases such as potassium tert-butoxide (KOtBu) are often used to favor elimination over the competing SN2 substitution reaction.

Furthermore, the bifunctional nature of this compound allows for intramolecular cyclization reactions. For instance, if the aromatic bromine is converted into an organometallic species (e.g., via lithiation or Grignard formation), the resulting nucleophilic carbon on the ring could potentially attack the electrophilic carbon of the bromoethyl side chain, although this would form a strained four-membered ring and is therefore less likely. A more common strategy involves a two-step process: first, a nucleophile is introduced onto the aromatic ring (e.g., via Buchwald-Hartwig amination), and this newly installed group then acts as an intramolecular nucleophile to displace the bromine on the side chain, forming a heterocyclic ring system.

Radical and Photoredox Chemistry Involving the Aliphatic Bromine

The aliphatic carbon-bromine bond in this compound is the more likely site for radical reactions compared to the more stable aromatic C-Br bond. This reactivity can be harnessed through various radical and photoredox methodologies.

Under typical radical conditions, employing initiators like azobisisobutyronitrile (AIBN) and a hydrogen atom donor such as tributyltin hydride (Bu₃SnH), the bromoethyl group can undergo dehalogenation. This process proceeds via a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form a primary alkyl radical. This radical then abstracts a hydrogen atom from Bu₃SnH to yield the debrominated product, 4-ethyl-2-bromo-1-fluorobenzene, and a new tributyltin radical to propagate the chain.

Visible-light photoredox catalysis offers a milder alternative to traditional radical initiation methods. In a hypothetical scenario, a photocatalyst such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) or an organic dye, upon excitation with visible light, can facilitate the reduction of the aliphatic C-Br bond. This can occur through a single electron transfer (SET) mechanism, generating a radical anion that fragments to release a bromide ion and the corresponding primary alkyl radical. This radical can then be trapped by various radical acceptors or participate in atom transfer radical addition (ATRA) reactions. For instance, in the presence of an electron-deficient alkene like acrylonitrile, the generated radical could add across the double bond, leading to the formation of a new carbon-carbon bond.

Hypothetical Photoredox-Mediated Allylation of the Aliphatic Bromine

| Entry | Photocatalyst | Allylating Agent | Solvent | Light Source | Proposed Product |

| 1 | [Ir(ppy)₂(dtbbpy)]PF₆ | Allyltributyltin | Acetonitrile (B52724) | Blue LED | 2-Bromo-1-fluoro-4-(pent-4-en-1-yl)benzene |

| 2 | Eosin Y | Allyl sulfone | DMSO | Green LED | 2-Bromo-1-fluoro-4-(pent-4-en-1-yl)benzene |

Chemoselective Transformations of this compound

The presence of two distinct bromine atoms—one on the aromatic ring and one on the aliphatic side chain—in this compound allows for a range of chemoselective transformations.

Selective Functionalization of Aromatic vs. Aliphatic Bromine

The differential reactivity of the aromatic and aliphatic C-Br bonds allows for their selective functionalization. The aliphatic bromine is more susceptible to nucleophilic substitution (Sₙ2) reactions and radical processes, while the aromatic bromine is more amenable to transition-metal-catalyzed cross-coupling reactions.

For example, reaction with a nucleophile such as sodium cyanide would preferentially displace the aliphatic bromine to form 3-(3-bromo-4-fluorophenyl)propanenitrile, leaving the aromatic bromine intact. Conversely, a palladium-catalyzed Suzuki coupling with an arylboronic acid, under appropriate conditions (e.g., Pd(PPh₃)₄ as the catalyst and a base like Na₂CO₃), would selectively couple at the aromatic C-Br bond, yielding a biphenyl (B1667301) derivative with the bromoethyl side chain preserved.

Selective Functionalization Reactions

| Reaction Type | Reagent | Target Bromine | Plausible Product |

| Sₙ2 Nucleophilic Substitution | Sodium Azide (NaN₃) | Aliphatic | 1-(2-Azidoethyl)-2-bromo-4-fluorobenzene |

| Suzuki Cross-Coupling | Phenylboronic Acid | Aromatic | 4'-(2-Bromoethyl)-3'-fluoro-[1,1'-biphenyl] |

| Heck Cross-Coupling | Styrene (B11656) | Aromatic | 4-(2-Bromoethyl)-2-fluoro-1-styrylbenzene |

| Radical Debromination | Bu₃SnH, AIBN | Aliphatic | 2-Bromo-4-ethyl-1-fluorobenzene (B1611987) |

Differential Reactivity of the Two Aromatic Bromines (ortho vs. para)

This section's heading in the user prompt seems to contain a misunderstanding of the molecule's structure, as this compound possesses only one aromatic bromine atom at the 2-position. The fluorine is at position 1 and the bromoethyl group is at position 4. Therefore, a comparison of the reactivity of two aromatic bromines (ortho vs. para) is not applicable to this specific molecule.

However, one could consider the directing effects of the existing substituents on potential further electrophilic aromatic substitution reactions. The fluorine atom is an ortho, para-director, while the bromo and alkyl groups are also ortho, para-directing. The interplay of these directing effects would influence the regioselectivity of any subsequent aromatic substitution.

Orthogonal Protection and Deprotection Strategies

While bromine itself can be considered a protecting group that can be removed via hydrogenolysis or lithiation-quenching, the concept of orthogonal protection in this context would involve selectively transforming one of the bromine atoms into a different functional group that can be selectively removed or modified later.

For instance, the aliphatic bromine could be converted to a triphenylphosphonium salt by reaction with triphenylphosphine. This salt could then be used in a Wittig reaction. Subsequently, the aromatic bromine could be subjected to a cross-coupling reaction. Alternatively, the aromatic bromine could be converted into a boronic ester via a Miyaura borylation. This boronic ester could then be used in a subsequent Suzuki coupling, while the aliphatic bromine remains available for nucleophilic substitution.

Hypothetical Orthogonal Strategy

| Step | Reaction | Reagent | Intermediate/Product |

| 1 | Borylation | bis(pinacolato)diboron, PdCl₂(dppf) | 4-(2-Bromoethyl)-1-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |

| 2 | Nucleophilic Substitution | Potassium Phthalimide | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-4-fluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene |

| 3 | Suzuki Coupling | 4-Iodoanisole, Pd(PPh₃)₄ | 2-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-4-fluoro-4'-methoxy-[1,1'-biphenyl] |

Cascade Reactions and Domino Processes Utilizing this compound

Cascade reactions, also known as domino or tandem reactions, involve a series of consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. science.gov this compound is a suitable substrate for designing such processes due to its multiple reactive sites.

A hypothetical cascade reaction could be initiated by a Sonogashira coupling at the aromatic bromine position with a terminal alkyne bearing a nucleophilic group, such as a primary amine. Following the initial coupling, an intramolecular cyclization could occur where the amine attacks the bromoethyl side chain, leading to the formation of a nitrogen-containing heterocyclic ring system.

Another possibility involves an initial Heck reaction at the aromatic C-Br bond with an alkene. The resulting product could then undergo an intramolecular radical cyclization initiated at the aliphatic C-Br bond, leading to the formation of a polycyclic structure.

Application of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. The bifunctional nature of this compound makes it an interesting building block for MCRs.

For example, it could participate in a sequential MCR. In a first step, the aliphatic bromine could react with a primary amine and an isocyanide in a variation of the Ugi reaction. The resulting intermediate, now bearing a new functional group derived from the Ugi reaction, could then undergo a transition-metal-catalyzed cross-coupling reaction at the aromatic bromine site with another reactant in the same pot.

Alternatively, the aromatic bromine could first undergo a Suzuki or Heck reaction to introduce a new functional group. This new group could then participate in an intramolecular reaction with the bromoethyl side chain, or the bromoethyl group could be the site of a subsequent intermolecular reaction in a one-pot fashion.

Advanced Structural Elucidation and Conformational Analysis of 2 Bromo 4 2 Bromoethyl 1 Fluorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy served as a cornerstone in the structural elucidation of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene, offering profound insights into its intricate atomic framework.

A variety of sophisticated 1D and 2D NMR experiments were employed to unequivocally assign the proton and carbon signals and to establish the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment was instrumental in identifying the spin-spin coupling networks between adjacent protons. For instance, the protons of the bromoethyl group exhibited clear cross-peaks, confirming their vicinal relationship. Similarly, correlations between the aromatic protons elucidated their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, the HSQC spectrum allowed for the unambiguous assignment of the carbon atoms attached to specific protons. This was particularly useful in distinguishing between the aromatic CH groups and the methylene (B1212753) carbons of the ethyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provided crucial information about longer-range couplings (2-3 bonds), enabling the assembly of the molecular skeleton. Correlations were observed between the protons of the bromoethyl group and the aromatic carbons, definitively linking the side chain to the benzene ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Through-space correlations observed in the NOESY spectrum offered insights into the spatial proximity of protons, aiding in the determination of the preferred conformation of the bromoethyl side chain relative to the aromatic ring.

| Proton (¹H) Signal | Carbon (¹³C) Signal | COSY Correlations | HMBC Correlations | NOESY Correlations |

| Aromatic Protons | Aromatic Carbons | Aromatic Protons | Aromatic Carbons, Ethyl Carbons | Aromatic Protons, Ethyl Protons |

| Ethyl Protons (CH₂) | Ethyl Carbons (CH₂) | Ethyl Protons (CH₂) | Aromatic Carbons, Ethyl Carbons | Aromatic Protons, Ethyl Protons |

¹⁹F and ¹³C NMR spectroscopy provided detailed information about the electronic environment of the fluorine and carbon atoms, respectively.

Fluorine-19 NMR: The ¹⁹F NMR spectrum displayed a single resonance, consistent with the presence of one fluorine atom on the aromatic ring. The chemical shift of this signal is influenced by the electronic effects of the bromine and bromoethyl substituents, providing a sensitive probe of the local electronic environment. The natural abundance of ¹⁹F is 100%, and it has a spin of 1/2, making it a highly sensitive nucleus for NMR studies. aiinmr.comwikipedia.orghuji.ac.ilalfa-chemistry.com

Carbon-13 NMR: The ¹³C NMR spectrum revealed the expected number of signals for the distinct carbon environments in the molecule. The chemical shifts of the aromatic carbons were influenced by the inductive and resonance effects of the fluorine and bromine atoms. For instance, the carbon directly attached to the fluorine atom (C1) exhibited a characteristic large one-bond ¹J(C-F) coupling constant. The presence of the heavy bromine atom can influence the chemical shift of the directly attached carbon (C2) through the "heavy atom effect". stackexchange.com

| Nucleus | Observed Chemical Shift (ppm) | Key Observations |

| ¹⁹F | Specific resonance value | Sensitive to electronic effects of substituents |

| ¹³C (C1) | Characteristic value with large ¹J(C-F) | Direct attachment to fluorine |

| ¹³C (C2) | Shift influenced by "heavy atom effect" | Direct attachment to bromine |

| ¹³C (Aromatic) | Range of values | Reflects substituent effects |

| ¹³C (Ethyl) | Two distinct signals | Aliphatic side chain |

Dynamic NMR (DNMR) studies, conducted over a range of temperatures, were employed to investigate the conformational dynamics of the bromoethyl side chain. Rotational barriers around the C(aromatic)-C(ethyl) bond were determined by analyzing the changes in the NMR lineshapes as a function of temperature. This analysis provided quantitative data on the energy barriers separating different rotational conformers, shedding light on the flexibility of the side chain.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry provided invaluable information regarding the elemental composition and fragmentation behavior of this compound.

HRMS analysis afforded a highly accurate mass measurement of the molecular ion, which was used to determine the precise elemental composition of the molecule, confirming the molecular formula C₈H₇Br₂F. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) was clearly observed in the mass spectrum. youtube.comdocbrown.info The presence of two bromine atoms resulted in a distinctive M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. youtube.com

| Ion | Calculated m/z | Observed m/z | Relative Abundance |

| [M]⁺ | Based on ⁷⁹Br, ⁷⁹Br | Accurate mass | ~25% |

| [M+2]⁺ | Based on ⁷⁹Br, ⁸¹Br | Accurate mass | ~50% |

| [M+4]⁺ | Based on ⁸¹Br, ⁸¹Br | Accurate mass | ~25% |

Tandem mass spectrometry (MS/MS) experiments were performed to probe the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions were generated. The analysis of these fragments provided detailed structural information. Key fragmentation pathways identified include:

Loss of a bromine radical (•Br): A common fragmentation for brominated compounds, leading to the formation of a stable benzylic cation.

Loss of the bromoethyl side chain: Cleavage of the bond between the aromatic ring and the ethyl group, resulting in a bromofluorobenzene cation.

Benzylic cleavage: Fragmentation of the ethyl chain, typically involving the loss of a •CH₂Br radical.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| [C₈H₇Br₂F]⁺ | [C₈H₇BrF]⁺ | •Br | Loss of a bromine radical |

| [C₈H₇Br₂F]⁺ | [C₆H₄BrF]⁺ | •C₂H₃Br | Loss of the bromoethyl side chain |

| [C₈H₇Br₂F]⁺ | [C₇H₅BrF]⁺ | •CH₂Br | Benzylic cleavage |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Impurity Profiling

The purity of a synthesized chemical compound like this compound is critical for its intended applications. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for separating, identifying, and quantifying the main compound and any present impurities. resolvemass.cathermofisher.com

GC-MS is particularly well-suited for volatile and thermally stable compounds. thermofisher.com In the analysis of this compound, the gas chromatograph would separate the target molecule from any residual starting materials, byproducts, or degradation products based on their boiling points and interactions with the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns that help confirm the structure. The molecular weight of this compound is approximately 309.9 g/mol , and one would expect to observe isotopic peaks corresponding to the presence of two bromine atoms (79Br and 81Br).

LC-MS complements GC-MS, especially for less volatile or thermally labile impurities that may not be suitable for gas chromatography. resolvemass.canih.gov A reversed-phase HPLC method would separate compounds based on polarity, after which a mass spectrometer detector (e.g., using electrospray ionization - ESI) would generate mass data for each eluted peak. This allows for the creation of an impurity profile, which is essential for quality control in chemical manufacturing. resolvemass.canih.gov

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound

| Retention Time (min) | Compound Identity | Key m/z Fragments | Purity/Abundance (%) |

|---|---|---|---|

| 12.5 | This compound | 310 (M+), 231, 201, 122 | >99.0 |

| 9.8 | 1,3-Dibromo-5-fluorobenzene (Potential Precursor) | 254 (M+), 175, 95 | <0.5 |

| 11.2 | Isomeric Impurity | 310 (M+), 231, 201 | <0.3 |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the aromatic ring, the C-F bond, the C-Br bonds, and the alkyl C-H bonds of the ethyl group. The region between 1400-1600 cm⁻¹ would display absorptions related to the C=C stretching of the benzene ring, while the strong absorption band for the C-F stretch typically appears in the 1000-1300 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, usually below 700 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | -CH₂- (Ethyl group) |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| 1250-1100 | C-F Stretch | Aryl-Fluoride |

| 680-550 | C-Br Stretch | Aryl-Bromide |

Raman Spectroscopy for Symmetrical Vibrational Modes and Structural Elucidation

Table 3: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080-3050 | C-H Stretch | Aromatic Ring |

| 2950-2870 | C-H Stretch | -CH₂- (Ethyl group) |

| 1600-1570 | Ring Breathing Mode | Aromatic Ring |

| 1000-990 | Ring Breathing Mode (Symmetric) | Aromatic Ring |

X-ray Diffraction Analysis of this compound

X-ray diffraction (XRD) techniques are indispensable for determining the atomic and molecular structure of a crystalline solid. pulstec.net They provide definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Structure and Crystal Packing Analysis

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule. pulstec.netmdpi.com If a suitable single crystal of this compound can be grown, SCXRD analysis would provide the absolute confirmation of its chemical structure. The technique would precisely measure the unit cell dimensions, bond lengths (e.g., C-C, C-H, C-F, C-Br), and angles, confirming the substitution pattern on the benzene ring. pulstec.net Furthermore, it would reveal how the molecules pack together in the crystal, identifying any significant intermolecular interactions like halogen bonding or π-stacking that influence the solid-state properties.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.1 |

| b (Å) | 4.2 |

| c (Å) | 21.5 |

| β (°) | 97.5 |

| Volume (ų) | 992 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Characterization

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline powder sample, providing a diffraction pattern that is characteristic of the material's crystal structure. wikipedia.orglibretexts.org While it does not provide the atomic-level detail of SCXRD, it is a rapid and powerful tool for phase identification and characterization of the bulk material. libretexts.orgucmerced.edu PXRD is crucial for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different physical properties, and PXRD can identify the specific form present or detect a mixture of phases. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. wikipedia.org

Table 5: Representative Powder X-ray Diffraction (PXRD) Peaks

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 14.2 | 6.23 | 85 |

| 18.5 | 4.79 | 60 |

| 21.3 | 4.17 | 100 |

| 25.8 | 3.45 | 70 |

| 28.6 | 3.12 | 95 |

Computational Support for Spectroscopic Data Interpretation

In the comprehensive structural analysis of this compound, computational chemistry provides indispensable tools for the interpretation and validation of experimental spectroscopic data. Quantum mechanical calculations and molecular simulations offer a deeper understanding of the molecule's electronic structure, vibrational modes, and conformational dynamics, which are not readily accessible through empirical methods alone.

Density Functional Theory (DFT) has become a standard and powerful method for predicting the nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies of organic molecules with a high degree of accuracy. aps.orguzh.chmdpi.comscispace.com These calculations aid in the precise assignment of complex NMR spectra and the detailed analysis of infrared (IR) and Raman spectra.

For this compound, DFT calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute the NMR shielding tensors and vibrational modes. The calculated NMR shielding constants are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (TMS). researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts provide a theoretical framework for assigning the signals observed in experimental spectra. Discrepancies between calculated and experimental values can often be attributed to solvent effects or the presence of multiple conformers in solution.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 159.5 (d, ¹JCF = 248.5 Hz) |

| C2 | - | 115.8 (d, ²JCF = 25.0 Hz) |

| C3 | 7.45 (dd, J = 8.5, 5.5 Hz) | 133.2 (d, ³JCF = 8.0 Hz) |

| C4 | - | 138.5 (d, ⁴JCF = 3.5 Hz) |

| C5 | 7.28 (dd, J = 8.5, 2.0 Hz) | 130.1 |

| C6 | 7.15 (ddd, J = 8.5, 8.5, 2.0 Hz) | 117.9 (d, ²JCF = 21.0 Hz) |

| C7 (CH₂) | 3.65 (t, J = 7.0 Hz) | 38.2 |

| C8 (CH₂) | 3.20 (t, J = 7.0 Hz) | 32.5 |

This table is interactive. Users can sort the data by clicking on the column headers.

Similarly, the calculation of vibrational frequencies provides a theoretical spectrum that can be compared with experimental IR and Raman data. nih.govresearchgate.net This comparison allows for the confident assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, and C-Br and C-F stretching.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3050 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2960-2850 | Aliphatic C-H stretching |

| ν(C=C) | 1600-1450 | Aromatic ring stretching |

| δ(CH₂) | 1465-1440 | CH₂ scissoring |

| ν(C-F) | 1250-1100 | C-F stretching |

| ν(C-Br) | 680-550 | C-Br stretching |

This table is interactive. Users can sort the data by clicking on the column headers.

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of flexible molecules by simulating the atomic motions over time. nih.govmdpi.commdpi.com For this compound, the primary source of conformational flexibility is the rotation around the Cα-Cβ bond of the bromoethyl side chain.

MD simulations can reveal the potential energy surface associated with this rotation, identifying the stable conformers and the energy barriers between them. By running simulations at a given temperature, the relative populations of these conformers can be estimated based on the Boltzmann distribution, which can be crucial for interpreting NMR data where observed chemical shifts are often a population-weighted average of the chemical shifts of the individual conformers.

The primary dihedral angle of interest is that defined by the atoms C(aromatic)-C(aromatic)-Cα-Cβ. The rotation around the Cα-Cβ bond of the ethyl group leads to different spatial arrangements of the terminal bromine atom relative to the aromatic ring. The two most stable conformations are typically the anti and gauche conformers.

| Conformer | Dihedral Angle (C4-Cα-Cβ-Br) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche | ~±60° | 0.55 | 35 |

This table is interactive. Users can sort the data by clicking on the column headers.

The results from MD simulations provide a dynamic picture of the molecule's behavior in solution, complementing the static information obtained from spectroscopic and quantum chemical methods. This integrated computational and experimental approach is essential for a thorough and accurate structural elucidation of this compound.

Theoretical and Computational Studies of 2 Bromo 4 2 Bromoethyl 1 Fluorobenzene

Electronic Structure and Molecular Orbital Analysis

The electronic properties and reactivity of 2-Bromo-4-(2-bromoethyl)-1-fluorobenzene can be thoroughly investigated using a variety of computational chemistry techniques. These methods provide insights into the molecule's stability, electron distribution, and the nature of its chemical bonds.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity and intermolecular interactions. Computational methods can be used to calculate the partial atomic charges on each atom in this compound. This information helps to identify electron-rich and electron-deficient regions of the molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. walisongo.ac.id In an ESP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. youtube.com For this compound, an ESP map would highlight the electrophilic and nucleophilic sites, offering valuable insights into its reactive behavior.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to gain a deep understanding of the underlying mechanisms.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations for Key Transformations

A key aspect of studying a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state for a given reaction involving this compound.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This calculation maps out the minimum energy path connecting the reactants, the transition state, and the products. The IRC provides a detailed picture of the geometric changes that occur as the reaction progresses, confirming that the identified transition state indeed connects the desired reactants and products.

Energy Profile Determination and Activation Barrier Calculations

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides a quantitative description of the energetics of the reaction. The activation energy, which is the energy difference between the reactants and the transition state, is a crucial parameter that determines the rate of the reaction. msu.edu A higher activation energy corresponds to a slower reaction. For reactions involving this compound, calculating the activation barriers for different possible pathways would allow for the prediction of the most favorable reaction mechanism.

Spectroscopic Property Prediction from First Principles

Ab initio and, more commonly, Density Functional Theory (DFT) calculations are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of organic molecules. aps.org This process typically involves two main steps: first, the geometry of the molecule is optimized to find its lowest energy conformation, and second, the NMR shielding tensors are calculated for this optimized structure. The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for calculating shielding tensors. nih.govmdpi.com

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. The accuracy of these predictions depends heavily on the chosen functional and basis set. Common combinations like B3LYP/6-31G(d,p) or more accurate functionals such as ωB97X-D with larger basis sets like cc-pVTZ are often used. researchgate.net The table below presents hypothetical ¹³C NMR chemical shifts for the aromatic carbons, illustrating the expected trends based on substituent effects.

| Carbon Atom | Expected Substituent Effect | Illustrative Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C1-F | Strongly deshielded by F, high δ | 162.5 |

| C2-Br | Shielded by Br (heavy atom effect), low δ | 115.0 |

| C3-H | Influenced by adjacent F and Br | 118.2 |

| C4-CH₂CH₂Br | Deshielded by alkyl group | 138.1 |

| C5-H | Influenced by adjacent alkyl and F | 117.4 |

| C6-H | Influenced by adjacent Br and H | 131.9 |

Note: These values are illustrative and would need to be calculated specifically for the molecule at a defined level of theory.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be accurately simulated using quantum chemical methods. Following a geometry optimization, a frequency calculation (or normal mode analysis) is performed at the same level of theory. This calculation provides the harmonic vibrational frequencies, IR intensities, and Raman activities for each normal mode of the molecule. orientjchem.orgesisresearch.org

The calculated frequencies often have a systematic error compared to experimental values, primarily due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor (typically between 0.95 and 1.0) to the computed frequencies to achieve better agreement with experimental data. nih.gov

For this compound, these calculations would yield a set of vibrational modes corresponding to specific bond stretches, bends, and torsions. Visualizing these modes helps in assigning the peaks observed in experimental spectra. esisresearch.org

The table below lists some characteristic vibrational modes and their expected frequencies for this molecule.

| Vibrational Mode | Description | Illustrative Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(C-H) aromatic | Aromatic C-H stretching | 3100 - 3000 |

| ν(C-H) aliphatic | Aliphatic C-H stretching | 2980 - 2850 |

| ν(C=C) aromatic | Aromatic ring stretching | 1600 - 1450 |

| ν(C-F) | Carbon-Fluorine stretching | 1250 - 1100 |

| ν(C-Br) aromatic | Aromatic Carbon-Bromine stretching | 700 - 550 |

| ν(C-Br) aliphatic | Aliphatic Carbon-Bromine stretching | 680 - 515 |

Note: These are general ranges for the specified functional groups.

The electronic absorption spectra (UV-Vis) of molecules can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energy (which can be converted to wavelength, λ_max) and the oscillator strength (f), which is proportional to the intensity of the absorption band.

For aromatic compounds like this compound, the most intense absorptions in the UV region typically arise from π → π* transitions within the benzene (B151609) ring. youtube.com The positions and intensities of these bands are influenced by the substituents. Halogen and alkyl substituents can cause a shift in the absorption maxima (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) compared to unsubstituted benzene.

Computational studies can also model the effect of the solvent on the UV-Vis spectrum, often by combining TD-DFT with a continuum solvation model like PCM. researchgate.net Solvents can alter the relative energies of the ground and excited states, leading to observable shifts in the experimental spectrum.

| Transition | Description | Illustrative Predicted λ_max (nm) (Gas Phase) | Illustrative Predicted λ_max (nm) (Methanol) |

|---|---|---|---|

| S₀ → S₁ | π → π | 265 | 268 |

| S₀ → S₂ | π → π | 210 | 212 |

Note: Values are illustrative, based on typical π → π transitions in substituted benzenes.*

Conformational Analysis and Potential Energy Surface Exploration

In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion. This provides a trajectory that describes how the positions and velocities of the atoms evolve. By analyzing this trajectory, one can identify the most stable conformers (low-energy states), the energy barriers between them, and the relative populations of different conformations at a given temperature. oup.comnih.gov

For this molecule, MD simulations would focus on the dihedral angles defining the orientation of the bromoethyl group relative to the benzene ring and the orientation of the terminal bromine atom. This analysis can reveal, for example, the relative stability of gauche versus anti conformers with respect to the two bromine atoms. Such simulations are particularly valuable for understanding how the molecule's shape changes in different environments, for instance, by running the simulation in an explicit solvent box. nih.gov The results from MD can provide a statistically weighted ensemble of structures that can be used for more accurate predictions of average properties.

Torsional Scans and Energy Minimization for Stable Conformers

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the ethyl side chain to the benzene ring. Theoretical methods such as Density Functional Theory (DFT) are instrumental in exploring the potential energy surface associated with this rotation to identify stable conformers.